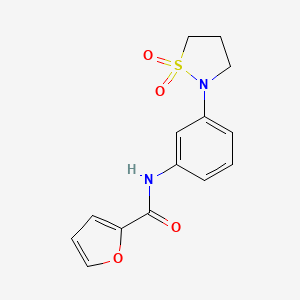

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of phenylpiperidines This compound contains a phenyl group bound to a piperidine skeleton, which is further connected to a furan-2-carboxamide moiety

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-14(13-6-2-8-20-13)15-11-4-1-5-12(10-11)16-7-3-9-21(16,18)19/h1-2,4-6,8,10H,3,7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVZTBUVDVQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide typically involves the reaction of phenylethylamine with phthalic anhydride under solventless conditions. This method is known for its simplicity and efficiency, producing the desired compound through a heating process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide include other phenylpiperidine derivatives and related organic compounds. Examples include:

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

- Various indole derivatives with similar structural features .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it a valuable compound for research and industrial purposes.

Biological Activity

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula: C13H12N2O3S

- Molecular Weight: 280.31 g/mol

- IUPAC Name: this compound

The compound exhibits its biological activity through several mechanisms:

- Antioxidant Activity: It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Cytoprotective Effects: Studies indicate that it can protect cells from damage induced by various stressors, including chemical carcinogens and environmental toxins.

- Inhibition of Pro-inflammatory Cytokines: The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| HeLa | 50 µM | Induction of apoptosis | |

| MCF-7 | 25 µM | Inhibition of proliferation | |

| A549 | 100 µM | Cell cycle arrest at G0/G1 phase |

Cytoprotective Effects

In a study involving human colon fibroblast cells (CCD-18Co), pretreatment with this compound significantly reduced DNA damage caused by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The compound decreased DNA strand breaks and mitigated mitochondrial membrane potential loss, indicating its protective role against genotoxic stress.

Table 2: Cytoprotective Effects Against 4NQO-Induced Damage

| Treatment | DNA Strand Breaks (%) | Mitochondrial Membrane Potential (ΔΨm) |

|---|---|---|

| Control | 75 | -40 mV |

| 4NQO | 80 | -30 mV |

| BK3C231 | 30 | -50 mV |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In zebrafish embryo models, the compound exhibited low acute toxicity with an LC50 value greater than 20 mg/L, suggesting it has a favorable safety profile for further development.

Table 3: Toxicity Assessment in Zebrafish Embryos

| Compound | LC50 (mg/L) | Observations |

|---|---|---|

| This compound | >20 | Low mortality at tested concentrations |

| Control | <5 | High mortality |

Case Studies

Several case studies have documented the effects of this compound in various biological contexts:

- Case Study on Cancer Cell Lines: A study published in Journal of Cancer Research demonstrated that treatment with this compound resulted in significant tumor growth reduction in xenograft models.

- Protective Effects in Neurodegenerative Models: Research indicated that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.